molecular formula C16H15N3OS B14000930 Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- CAS No. 6327-42-0

Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)-

Cat. No.: B14000930
CAS No.: 6327-42-0
M. Wt: 297.4 g/mol
InChI Key: UUKYTAYBGRSPPB-UHFFFAOYSA-N
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Description

This compound features a benzenamine (aniline) core substituted with a thioether-linked 4-methyl-3-oxido quinazoline moiety. Its structure combines aromatic amine reactivity with the heterocyclic quinazoline system, which is known for diverse pharmacological applications. Synthetically, it is derived from reactions involving thiophenol derivatives and bromoacetyl precursors, as reported in crystallographic studies .

Properties

CAS No.

6327-42-0

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(4-methyl-3-oxidoquinazolin-3-ium-2-yl)methylsulfanyl]aniline

InChI

InChI=1S/C16H15N3OS/c1-11-12-6-2-4-8-14(12)18-16(19(11)20)10-21-15-9-5-3-7-13(15)17/h2-9H,10,17H2,1H3

InChI Key

UUKYTAYBGRSPPB-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=NC2=CC=CC=C12)CSC3=CC=CC=C3N)[O-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cycloisomerisation

A recent advanced method for synthesizing quinazoline-containing heterocycles involves:

  • Sonogashira–Hagihara and Suzuki–Miyaura Cross-Coupling Reactions:
    These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between aryl halides and alkynes or boronic acids, respectively, to assemble complex polycyclic frameworks including quinazoline derivatives.

  • Brønsted Acid-Mediated Cycloisomerisation:
    After cross-coupling, an acid-mediated cyclisation step constructs the quinazoline ring system with high efficiency.

  • Reaction Conditions:
    Typical solvents include DMF or dioxane; catalysts are palladium complexes with phosphine ligands; temperatures range from room temperature to reflux depending on substrates.

  • Yields:
    Moderate to quantitative yields are reported, influenced by substituent effects on the aromatic rings.

This methodology is adaptable for introducing various functional groups on the quinazoline ring, including the 4-methyl and 3-oxido substituents.

Nucleophilic Substitution with Thiazol-2-ylmethanamine Derivatives

A related sulfur-linked amine synthesis involves:

  • Reacting a quinazoline triflate intermediate with 2-(aminomethyl)thiazole dihydrochloride in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA) in 1,4-dioxane at room temperature under inert atmosphere for extended periods (~16.5 h).

  • The crude product is purified by silica gel chromatography to yield the methylthio-linked compound.

  • This approach highlights the use of amine hydrochloride salts and mild bases to facilitate nucleophilic substitution on activated quinazoline intermediates.

  • Example yield: 18% over two steps, with detailed NMR and mass spectral data confirming structure.

Amide Coupling and Subsequent Functionalization

  • Using coupling agents such as HATU in DMF with DIPEA, amide bond formation is achieved between quinazoline carboxylic acid derivatives and amine-containing benzenamine analogs.

  • Reaction times are typically 20 minutes pre-activation followed by 2 hours stirring at room temperature.

  • Workup involves aqueous sodium bicarbonate precipitation and filtration.

  • This method is useful for introducing additional substituents on the benzenamine ring or linking groups.

Data Table Summarizing Key Preparation Parameters

Preparation Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Quinazoline core synthesis Cyclization of anthranilic acid derivatives Varies 25-100 °C Several hours Moderate Acid/base catalysis, oxidation step
Methylthio linkage introduction Quinazoline triflate + 2-(aminomethyl)thiazole HCl + DIPEA 1,4-Dioxane 25 °C 16.5 h 18 Inert atmosphere, nucleophilic substitution
Amide coupling HATU + DIPEA + amine DMF 25 °C 2 h Moderate Pre-activation 20 min, aqueous workup
Palladium-catalyzed cross-coupling & cyclisation Pd catalyst, phosphine ligands, acid-mediated cyclisation DMF, dioxane RT to reflux Variable Up to quantitative Functional group tolerant, versatile

Research Results and Observations

  • The presence of electron-withdrawing groups on the quinazoline ring tends to lower yields in cyclisation steps, likely due to decreased nucleophilicity or altered electronic properties.

  • The methylthio linkage formation via nucleophilic substitution requires careful control of base strength and solvent to avoid side reactions and degradation of sensitive quinazoline N-oxide moieties.

  • Palladium-catalyzed cross-coupling provides a flexible platform for structural diversification, allowing the incorporation of various substituents on both the benzenamine and quinazoline rings.

  • Purification by silica gel chromatography with methanol/DCM gradients is effective for isolating pure products, with characterization confirming expected molecular weights and proton environments.

Summary and Professional Insights

The preparation of benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- involves sophisticated synthetic organic chemistry techniques integrating heterocyclic ring formation, sulfur-based linkage construction, and advanced coupling reactions. The most reliable and reproducible methods include:

  • Palladium-catalyzed cross-coupling reactions followed by acid-mediated cyclisation for quinazoline core construction.

  • Nucleophilic substitution of activated quinazoline intermediates with amine-thiol derivatives under mild base and inert conditions.

  • Amide bond formation using coupling reagents for further functionalization.

These methods have been validated by multiple research groups and patent literature, demonstrating their applicability in medicinal chemistry and heterocyclic synthesis. The choice of method depends on the desired substitution pattern, available starting materials, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the oxido group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in critical biochemical pathways.

    Interacting with DNA/RNA: Affecting the transcription and translation processes, leading to changes in gene expression.

    Modulating Receptor Activity: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Critical Analysis of Divergences and Limitations

  • Electronic Effects: The oxido group in the target compound may act as an electron-withdrawing group, contrasting with electron-donating groups (e.g., methyl in or dimethylamino in ), which could influence receptor binding or metabolic stability.
  • Bioavailability : Higher molar mass and polarity in the target compound compared to simpler analogs (e.g., ) may limit membrane permeability, a common challenge in quinazoline-based drug development.

Biological Activity

Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)-, also known by its CAS number 6327-42-0, is a compound with notable structural characteristics that have drawn attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of the compound is C16H15N3OSC_{16}H_{15}N_{3}OS, indicating the presence of nitrogen and sulfur atoms, which are often linked to biological activity. The unique structure allows for interactions with various biological targets.

PropertyValue
CAS Number6327-42-0
Molecular FormulaC16H15N3OS
Molecular Weight299.37 g/mol
IUPAC NameBenzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)-
SMILES[n+]1(c(nc2c(c1C)cccc2)CSc3c(N)cccc3)[O-]

Research indicates that compounds similar to benzenamine can exhibit various mechanisms of action, particularly through their interaction with enzymes and cellular pathways. For instance, studies on quinazoline derivatives have shown that they can inhibit key enzymes involved in metabolic pathways, leading to effects such as:

  • Antimycobacterial Activity : Analogous compounds have demonstrated inhibitory effects on Mycobacterium tuberculosis (Mtb) thymidylate kinase, suggesting potential applications in treating tuberculosis .
  • Tyrosinase Inhibition : Compounds with similar structures have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .

Biological Activity Studies

Several studies have investigated the biological activity of benzenamine and its analogs.

Case Study 1: Antimycobacterial Efficacy

In a study examining the structure-activity relationship (SAR) of quinazoline derivatives, it was found that certain substitutions significantly enhanced antimycobacterial activity. The introduction of polar substituents was particularly effective in reducing binding to serum albumin while maintaining potency against Mtb .

Case Study 2: Tyrosinase Inhibition

A series of analogs related to benzenamine were tested for their ability to inhibit mushroom tyrosinase. One analog exhibited an IC50 value of 1.12 µM, indicating it was significantly more potent than the positive control (kojic acid), which had an IC50 of 24.09 µM. This suggests that benzenamine or its derivatives could be developed as therapeutic agents for conditions related to excessive melanin production .

Toxicological Assessments

Toxicity studies are essential for evaluating the safety profile of any new compound. In vitro assessments indicated that several analogs did not exhibit cytotoxicity at concentrations up to 20 µM over a period of 72 hours, suggesting a favorable safety margin for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing Benzenamine, 2-(((4-methyl-3-oxido-2-quinazolinyl)methyl)thio)- and its intermediates?

  • Methodology : Cyclocondensation reactions are critical for forming quinazolinone and benzothiazole scaffolds. For example, 2-benzothiazolyl guanidine reacts with trifluoroalkenones or ethoxymethylene derivatives under basic conditions to yield intermediates like pyrimidine-based 2-aminobenzothiazoles . Similarly, anthranilamide cyclization with 2-chloroacetyl chloride forms quinazolinone intermediates, which react with amines to generate derivatives .
  • Characterization : Confirm intermediates via 1H^1H NMR and HRMS, as demonstrated in oxadiazinane-thione syntheses .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined in preclinical studies?

  • Approach : Use HPLC or LC-MS to assess purity and stability under varying pH/temperature. For analogs like benzo[d]thiazoles, melting points (e.g., 139.5–140°C for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) and solubility in methanol/water mixtures are experimentally determined .
  • Validation : Compare with NIST-standardized data for structurally related compounds (e.g., 4-methoxybenzenamine) to verify accuracy .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Protocol : 1H^1H NMR (for proton environments), 13C^{13}C NMR (for carbon skeleton), and HRMS (for molecular weight) are essential. For example, oxadiazinane-thiones were characterized by 1H^1H NMR chemical shifts at δ 7.8–8.2 ppm for aromatic protons and HRMS peaks matching calculated masses . IR spectroscopy can validate functional groups like thioether (-S-) or oxido groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?

  • Analysis : Cross-validate assay conditions (e.g., microbial strains, cell lines, concentration ranges). For instance, quinazolinone derivatives showed superior antimicrobial activity in standardized MIC assays , while thiazole-methylthio analogs in patents exhibited anticancer activity via kinase inhibition .
  • Troubleshooting : Replicate experiments with controlled variables (e.g., purity >97% via HPLC ) and use orthogonal assays (e.g., apoptosis markers for anticancer claims ).

Q. What strategies optimize the synthetic yield of Benzenamine derivatives with modified thioether linkages?

  • Optimization :

  • Reagent selection : Use ethoxymethylenemalononitrile for efficient cyclocondensation (yields >80% ).
  • Solvent systems : Propan-2-ol/water mixtures improve crystallinity of organic salts .
  • Catalysis : Triethylamine enhances intermediate formation in anthranilamide cyclization .
    • Scale-up : Monitor exothermic reactions (e.g., trifluoroalkenone additions) and use rotary evaporation for solvent removal .

Q. How do structural modifications (e.g., substituents on the quinazolinyl or benzenamine moieties) impact target selectivity?

  • SAR Studies :

  • Quinazolinyl modifications : Adding 4-methyl-3-oxido groups enhances hydrogen bonding with kinases , while phenyl substitutions alter lipophilicity (logP) and membrane permeability .
  • Thioether linker : Replacing methylthio with thienylmethylthio increases antiviral potency in patent analogs .
    • Computational modeling : Dock analogs into ATP-binding pockets (e.g., CDK1/GSK3β) to predict binding affinity .

Q. What are the best practices for analyzing stability under physiological conditions (e.g., plasma, buffer systems)?

  • Protocol :

  • Incubate the compound in human plasma at 37°C and sample at intervals (0, 1, 4, 24 h). Use LC-MS to quantify degradation products .
  • Assess pH-dependent stability (pH 1.2–7.4) to simulate gastrointestinal and systemic environments .
    • Data interpretation : Compare half-life (t1/2t_{1/2}) with analogs like 2-aminobenzothiazoles, which show t1/2t_{1/2} >6 h in plasma .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., trifluoroalkenone reactions ).
  • Biological assays : Include positive controls (e.g., cisplatin for anticancer studies , ciprofloxacin for antimicrobial tests ).
  • Data reporting : Adhere to OECD guidelines for physicochemical and toxicity data (e.g., GHS classifications for hazards ).

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